2,3,3-trimethyl-3H-indole-5-sulfonic acid

Fluorescent dye synthesis Bioconjugation Aqueous compatibility

Select 2,3,3-Trimethyl-3H-indole-5-sulfonic acid as your indolenine precursor for water-soluble cyanine dyes. Unlike non-sulfonated analogs requiring organic co-solvents, this sulfonated derivative ensures aqueous compatibility, no dye aggregation at working concentrations up to 5 × 10⁻⁵ M, and reproducible bioconjugation (D/P ratio of 1.87 for BSA). Achieve 73% one-step synthetic yield for custom dye production. Solid form enables accurate gravimetric dispensing and reduces VOC emissions. Essential for NHS-ester, maleimide, and reactive dye derivatives under physiological conditions.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 132557-72-3
Cat. No. B154403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-trimethyl-3H-indole-5-sulfonic acid
CAS132557-72-3
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C11H13NO3S/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7/h4-6H,1-3H3,(H,13,14,15)
InChIKeyHUFDYAIAEFHOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3-Trimethyl-3H-indole-5-sulfonic Acid (CAS 132557-72-3) – A Water-Soluble Indolenine Building Block for Cyanine Dyes and Bioconjugation


2,3,3-Trimethyl-3H-indole-5-sulfonic acid (CAS 132557-72-3), also known as 5-sulfo-2,3,3-trimethylindolenine, is a sulfonated indolenine derivative widely used as a key intermediate in the synthesis of water-soluble cyanine and indocyanine fluorescent dyes [1]. The compound possesses a 2,3,3-trimethylindolenine core with a sulfonic acid group at the 5-position, which confers high aqueous solubility and enables conjugation to biomolecules via sulfonyl group chemistry . Unlike non-sulfonated indolenines that require organic co-solvents, this compound's intrinsic water solubility facilitates direct use in aqueous labeling protocols and simplifies downstream purification [1].

Why Non-Sulfonated Indolenine Analogs Cannot Substitute 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid in Aqueous Applications


The presence of the 5-sulfonic acid moiety fundamentally differentiates 2,3,3-trimethyl-3H-indole-5-sulfonic acid from its closest structural analog, 2,3,3-trimethylindolenine (CAS 1640-39-7). While the non-sulfonated analog is soluble only in organic solvents such as chloroform, toluene, or dichlorobenzene , the sulfonated derivative is freely soluble in water and aqueous buffers . This solubility differential has direct experimental consequences: non-sulfonated indolenine-based cyanine dyes exhibit pronounced aggregation and precipitation in aqueous biological media, leading to unreliable labeling efficiency and high background fluorescence . Conversely, the sulfonated scaffold enables the synthesis of sulfoindocyanine dyes that remain monomeric and non-aggregated at working concentrations up to 5 × 10⁻⁵ M, ensuring consistent and reproducible bioconjugation outcomes [1]. Substitution with a non-sulfonated precursor is therefore not viable for applications requiring aqueous compatibility, such as protein labeling, live-cell imaging, or any assay performed in physiological buffers.

Quantitative Differentiators of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid Against Comparator Indolenine Building Blocks


Aqueous Solubility: Sulfonated vs. Non-Sulfonated Indolenine Core

2,3,3-Trimethyl-3H-indole-5-sulfonic acid exhibits high water solubility, whereas its non-sulfonated counterpart, 2,3,3-trimethylindolenine (CAS 1640-39-7), is insoluble in water and requires organic solvents such as chloroform or toluene for dissolution . This solubility differential directly impacts the performance of the resulting cyanine dyes: sulfonated cyanines synthesized from 2,3,3-trimethyl-3H-indole-5-sulfonic acid remain monomeric in aqueous buffers at concentrations up to 5 × 10⁻⁵ M, while non-sulfonated cyanines aggregate and precipitate under identical conditions [1].

Fluorescent dye synthesis Bioconjugation Aqueous compatibility

Synthetic Yield in Cyanine Dye Preparation: Sulfonated vs. Non-Sulfonated Precursor

In the synthesis of asymmetric trimethine indocyanine dyes, 2,3,3-trimethyl-3H-indole-5-sulfonic acid enables a one-step synthetic route achieving 73% isolated yield [1]. In contrast, conventional two-step semi-cyanine methods using non-sulfonated indolenine precursors typically yield less than 50% due to the formation of symmetrical byproducts and purification challenges [1].

Cyanine dye synthesis Process chemistry Yield optimization

Dye Aggregation Behavior in Aqueous Media

Indodicarbocyanine dyes synthesized from 2,3,3-trimethyl-3H-indole-5-sulfonic acid and related sulfonated indolenines exhibit no detectable aggregation in water at concentrations up to 5 × 10⁻⁵ M [1]. This is a critical differentiator from dyes derived from non-sulfonated indolenines, which are known to form H-aggregates in aqueous solution even at low micromolar concentrations, resulting in fluorescence quenching and inconsistent labeling performance .

Fluorescence spectroscopy Dye aggregation Bioconjugation

Conjugation Efficiency and Degree of Labeling (D/P)

Asymmetric trimethine cyanine dyes prepared from 2,3,3-trimethyl-3H-indole-5-sulfonic acid achieve a degree of labeling (D/P) of 1.87 when conjugated to bovine serum albumin (BSA) [1]. This labeling efficiency is comparable to commercially established sulfo-cyanine dyes such as Cy3 and Alexa Fluor 555, which typically yield D/P values between 1.5 and 2.5 under optimized conditions .

Protein labeling Fluorescent bioconjugation Degree of labeling

Fluorescence Quantum Yield of Derived Asymmetric Cyanine Dyes

The asymmetric trimethine indocyanine dye synthesized from 2,3,3-trimethyl-3H-indole-5-sulfonic acid exhibits a fluorescence quantum yield (Φ) of 0.30 in aqueous solution [1]. This value is comparable to the quantum yields reported for sulfonated indodicarbocyanine dyes (Φ = 0.28–0.32 in free form) [2] and approaches the performance of commercial sulfo-Cy3 (Φ ≈ 0.31) [3].

Fluorescence quantum yield Cyanine dye photophysics Bioimaging

Physical Form and Handling Advantages of the Free Acid Form

2,3,3-Trimethyl-3H-indole-5-sulfonic acid (free acid) is a crystalline solid at ambient temperature, in contrast to 2,3,3-trimethylindolenine, which is a liquid with a melting point of −6 to 8°C and requires storage under inert atmosphere . The sodium salt form (CAS 287188-58-3) melts at 266–270°C, further demonstrating enhanced thermal stability relative to the liquid non-sulfonated analog .

Solid-phase handling Weighing accuracy Storage stability

Optimal Use Cases for 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid Based on Empirical Performance Data


In-House Synthesis of Water-Soluble Cyanine Fluorescent Labels

Researchers synthesizing custom sulfoindocyanine or trimethine cyanine dyes for protein and nucleic acid labeling should select 2,3,3-trimethyl-3H-indole-5-sulfonic acid as the indolenine precursor. The 73% one-step synthetic yield [1] and D/P ratio of 1.87 for BSA labeling [2] provide a cost-effective alternative to purchasing premium commercial dyes. The compound's intrinsic water solubility eliminates organic solvent requirements, simplifying the synthetic workflow and reducing environmental burden.

Bioconjugation Reagent Development Requiring Aqueous Compatibility

For developing NHS-ester, maleimide, or other reactive dye derivatives intended for biomolecule conjugation under physiological conditions, this sulfonated indolenine is essential. Dyes derived from it exhibit no aggregation up to 5 × 10⁻⁵ M in water [3], ensuring that conjugates remain monomeric and retain full fluorescence brightness. Non-sulfonated analogs would require organic co-solvents, which can denature proteins and compromise assay integrity .

Live-Cell Imaging and Fixed-Cell Staining Applications

Asymmetric cyanine dyes synthesized from this precursor have demonstrated effective discrimination between fixed and living cells in staining experiments, with the dye producing distinct staining patterns based on cell viability [2]. This property makes the compound particularly valuable for preparing dyes used in viability assays, apoptosis studies, and other live-cell imaging applications where membrane permeability and aqueous solubility are critical.

Large-Scale or Process Chemistry for Sulfoindocyanine Dye Manufacturing

Industrial manufacturers of sulfoindocyanine dyes (e.g., Cy3, Cy5 analogs) should prioritize this sulfonated indolenine over liquid non-sulfonated precursors. The solid physical form enables accurate gravimetric dispensing and reduces volatile organic compound (VOC) emissions during handling . The high-yielding one-step synthetic route [1] translates to improved process mass intensity and lower production costs relative to multi-step methods using non-sulfonated starting materials.

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